molecular formula C7H9NO2 B156534 5-Amino-2-methoxyphenol CAS No. 1687-53-2

5-Amino-2-methoxyphenol

Cat. No.: B156534
CAS No.: 1687-53-2
M. Wt: 139.15 g/mol
InChI Key: BLQFHJKRTDIZLX-UHFFFAOYSA-N
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Description

5-Amino-2-methoxyphenol: is an organic compound with the molecular formula C7H9NO2 and a molecular weight of 139.15 g/mol . It is also known by other names such as 3-Hydroxy-4-methoxyaniline . This compound is characterized by the presence of an amino group (-NH2) and a methoxy group (-OCH3) attached to a phenol ring, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-methoxyphenol typically involves the nitration of 2-methoxyphenol followed by reduction of the nitro group to an amino group . The nitration is usually carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon .

Industrial Production Methods: In industrial settings, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often prioritized in industrial processes.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2-methoxyphenol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The amino group can be further reduced to form corresponding amines.

    Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents such as bromine (Br2) or chlorinating agents.

Major Products Formed:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated phenols and other substituted derivatives.

Comparison with Similar Compounds

Comparison: 5-Amino-2-methoxyphenol is unique due to the presence of both an amino group and a methoxy group on the phenol ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in various chemical reactions. Compared to its analogs, this compound may exhibit different reactivity and selectivity in synthetic applications .

Properties

IUPAC Name

5-amino-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-10-7-3-2-5(8)4-6(7)9/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQFHJKRTDIZLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60168594
Record name 5-Amino-2-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1687-53-2
Record name 5-Amino-2-methoxyphenol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Amino-2-methoxyphenol
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Record name 5-Amino-2-methoxyphenol
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Record name 5-amino-2-methoxyphenol
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Record name 5-Amino-2-methoxyphenol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 5-Amino-2-methoxyphenol function in hair dyeing compositions?

A1: this compound acts as a developer and coupler in oxidative hair dyeing formulations. [, ] In the presence of an oxidizing agent like hydrogen peroxide, it reacts with other dye precursors, such as 1,2,4,5-Tetraaminobenzene, to produce a diverse range of hair colors. The specific shades achieved depend on the combination and concentration of developer and coupler substances used in the formulation. [, ]

Q2: How can this compound be used for infection detection?

A2: Research has demonstrated the potential of this compound as a visual indicator for the presence of myeloperoxidase (MPO), an enzyme released by the immune system during early infection stages. [] The compound can be functionalized with alkoxysilane, enabling its immobilization on carrier materials like test strips. Upon contact with MPO, this compound undergoes oxidation, resulting in a visually detectable color change. [] This color change serves as a simple and rapid indicator of potential infection.

Q3: What are the products formed from the reaction between this compound and MPO?

A3: When this compound reacts with MPO, it undergoes oxidation, primarily forming a dimeric reaction product. [] This dimer is responsible for the visible color change observed during MPO detection. The exact structure and properties of this dimer have been investigated using techniques like LC-ESI TOF and NMR. []

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